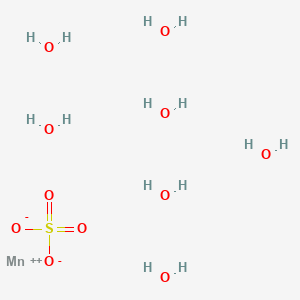
Samarium trihydride
Descripción general
Descripción
Samarium trihydride is a chemical compound composed of samarium and hydrogen, with the molecular formula SmH₃. It is a rare-earth hydride that exhibits interesting properties due to the presence of samarium, a lanthanide metal. This compound is known for its unique electronic and optical characteristics, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Samarium trihydride can be synthesized through the direct reaction of samarium metal with hydrogen gas. The reaction typically occurs at elevated temperatures to facilitate the formation of the hydride:
2 Sm (s) + 3 H2(g) → 2 SmH3(s)
This reaction requires a controlled environment to prevent contamination and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound involves similar methods but on a larger scale. The process includes the use of high-temperature reactors and precise control of hydrogen gas flow to achieve efficient and consistent production. The resulting this compound is then purified and processed for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Samarium trihydride undergoes several types of chemical reactions, including:
Oxidation: this compound can react with oxygen to form samarium oxide and water.
Reduction: It can be reduced back to samarium metal and hydrogen gas under specific conditions.
Substitution: this compound can participate in substitution reactions with other hydrides or halides.
Common Reagents and Conditions
Oxidation: Reaction with oxygen or air at elevated temperatures.
Reduction: Reaction with reducing agents such as lithium aluminum hydride.
Substitution: Reaction with halides like iodine or bromine.
Major Products Formed
Oxidation: Samarium oxide (Sm₂O₃) and water (H₂O).
Reduction: Samarium metal (Sm) and hydrogen gas (H₂).
Substitution: Samarium halides (e.g., SmI₃, SmBr₃).
Aplicaciones Científicas De Investigación
Samarium trihydride has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its therapeutic properties, particularly in cancer treatment and pain management.
Industry: Utilized in the production of advanced materials, such as hydrogen storage systems and smart windows.
Mecanismo De Acción
The mechanism of action of samarium trihydride involves its ability to donate or accept hydrogen atoms, making it a versatile reagent in chemical reactions. Its molecular targets include various organic and inorganic compounds, where it can facilitate hydrogenation, dehydrogenation, and other redox reactions. The pathways involved often depend on the specific reaction conditions and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
Samarium dihydride (SmH₂): Another hydride of samarium with different stoichiometry and properties.
Samarium iodide (SmI₂): A samarium compound used as a reducing agent in organic synthesis.
Samarium oxide (Sm₂O₃): An oxide of samarium with applications in catalysis and materials science.
Uniqueness
Samarium trihydride is unique due to its specific hydrogen content and the resulting electronic and optical properties. Compared to samarium dihydride, it has a higher hydrogen content, which can influence its reactivity and applications. Its ability to undergo various chemical reactions and its potential use in advanced materials and medical applications make it a compound of significant interest.
Propiedades
IUPAC Name |
hydride;samarium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sm.3H/q+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQKACOBNSOJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801337290 | |
| Record name | Samarium hydride (SmH3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801337290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13598-53-3 | |
| Record name | Samarium hydride (SmH3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samarium hydride (SmH3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Samarium hydride (SmH3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801337290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Samarium trihydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)





![[4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B85182.png)


